molecular formula C23H28N4O6S B2925602 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891115-61-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2925602
CAS No.: 891115-61-0
M. Wt: 488.56
InChI Key: LGUZRJDDIHOERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group and a bis(2-methoxyethyl)sulfamoyl moiety.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-16-5-10-20(17(2)15-16)22-25-26-23(33-22)24-21(28)18-6-8-19(9-7-18)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUZRJDDIHOERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by reaction with appropriate amines.

    Coupling with Benzamide: The final step involves coupling the oxadiazole and sulfamoyl intermediates with a benzamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular features, and biological activities:

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity/Application References
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylphenyl, bis(2-methoxyethyl)sulfamoyl C24H28N4O6S2 Not explicitly reported -
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl C25H24N4O5S2 Antifungal (C. albicans)
LMM11 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl(ethyl)sulfamoyl C22H26N4O5S2 Antifungal (C. albicans)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 1,3-Thiazole 4-Nitrophenyl, bis(2-methoxyethyl)sulfamoyl C22H24N4O7S2 Plant growth modulation (119.09% activity)
SJ-172550 1,3,4-Oxadiazole Methoxymethyl, bis(2-methoxyethyl)sulfamoyl C20H26N4O7S2 MDMX inhibitor (EC50 = 5 μM)
7e 1,3,4-Oxadiazole 2,4-Dimethylphenyl, amino-thiazole linkage C17H19N5O2S2 Physicochemical characterization only

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling a sulfamoyl chloride derivative with an oxadiazole-containing benzamide precursor. Key steps include refluxing in polar aprotic solvents (e.g., ethanol or DMF) with acid catalysts (e.g., glacial acetic acid) and controlled temperature (80–120°C) to facilitate nucleophilic substitution. Yield optimization can be achieved by varying stoichiometry, solvent polarity, and reaction time. For example, highlights refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions to form heterocyclic intermediates . Parallel approaches for oxadiazole synthesis (e.g., cyclization of thiosemicarbazides) are described in for analogous sulfonamide-oxadiazole hybrids .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments (e.g., methoxyethyl groups, dimethylphenyl substituents) and FT-IR to identify sulfamoyl (S=O stretches ~1350–1150 cm⁻¹) and benzamide (C=O ~1680 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. emphasizes NMR and IR for characterizing sulfonamide-oxadiazole hybrids, with X-ray data confirming crystal packing and hydrogen bonding .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., broth microdilution per CLSI guidelines) against Gram-positive/negative bacteria and fungi, given the antimicrobial activity of structurally related oxadiazoles ( ) . For antitumor potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs. Include anti-inflammatory assays (e.g., COX-2 inhibition) if the compound shares features with NSAID-like sulfonamides () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bis(2-methoxyethyl)sulfamoyl group in biological activity?

  • Methodological Answer : Synthesize analogs with variations in the sulfamoyl substituents (e.g., replacing methoxyethyl with ethyl, propyl, or aryl groups). Compare their bioactivity profiles (e.g., IC₅₀ in antimicrobial/antitumor assays) to isolate electronic or steric effects. demonstrates how modifying substituents on oxadiazole derivatives alters antimicrobial potency, suggesting similar SAR strategies . Pair experimental data with computational modeling (e.g., DFT for charge distribution analysis) to rationalize trends.

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, incubation time) and validate compound purity via HPLC (>95%). Conduct dose-response curves in triplicate and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. highlights discrepancies in benzoxazole derivatives’ anticancer activity, resolved by repeating assays under controlled conditions . Consider synergistic effects by testing combinations with known drugs (e.g., cisplatin).

Q. What computational approaches are recommended to predict binding modes of this compound with therapeutic targets (e.g., kinases, microbial enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized targets (e.g., Staphylococcus aureus dihydrofolate reductase or human topoisomerase II). Use MD simulations (GROMACS) to assess binding stability over 50–100 ns trajectories. applied DFT and MD to study benzoxazole derivatives’ reactivity and protein interactions . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements.

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models for PK studies (plasma concentration-time profiles, bioavailability) and acute toxicity (LD₅₀ determination per OECD guidelines). Monitor metabolites via LC-MS/MS. For chronic toxicity, employ histopathological analysis of liver/kidney tissues. outlines experimental designs with randomized blocks and replicates for robust statistical analysis . Include positive controls (e.g., sulfonamide antibiotics) for comparative safety assessment.

Q. What methodologies are appropriate for studying environmental fate and degradation pathways of this compound?

  • Methodological Answer : Conduct photodegradation studies (UV-Vis irradiation in aqueous solutions) and analyze breakdown products via LC-HRMS. Use soil/water microcosms to assess microbial degradation rates. ’s INCHEMBIOL project framework guides the evaluation of abiotic/biotic transformations and ecological risks . Include QSAR models to predict environmental persistence and bioaccumulation potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.